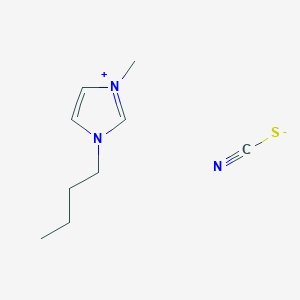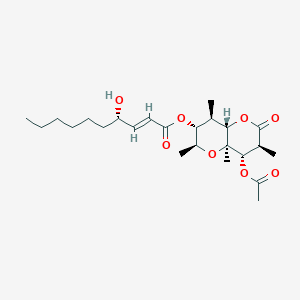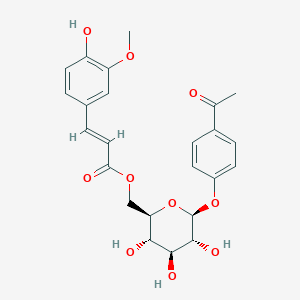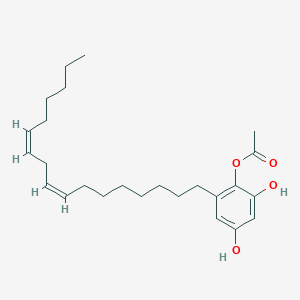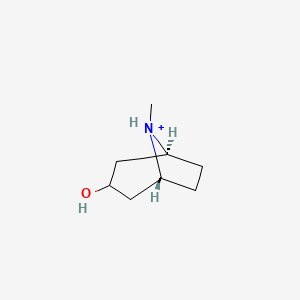
Pseudotropinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropinium is conjugate acid of tropine arising from protonation of the tertiary amino group. It is a conjugate acid of a tropine.
Scientific Research Applications
NMR Spectroscopy in Analyzing Bifunctional Tropanes
Pseudotropinium, along with related compounds like tropine and nortropine, was studied using nuclear magnetic resonance (NMR) spectroscopy. The research by Chappell et al. (1973) utilized a shift reagent to simplify the NMR spectra of these compounds. This study revealed insights into the conformational structure of α- and β-tropines and tropinones, demonstrating the usefulness of NMR spectroscopy in analyzing complex organic structures.
Biocontrol Applications in Agriculture
Although not directly related to Pseudotropinium, studies on biocontrol applications in agriculture provide an interesting context for understanding the broader implications of chemical compounds in plant science. For instance, research by McSpadden Gardener (2007) and Walsh et al. (2001) discuss the role of Pseudomonas spp. in biological control of plant pathogens and their potential in replacing chemical fungicides. These studies emphasize the importance of understanding chemical interactions in the soil and the potential of natural compounds for sustainable agriculture.
Photoreceptor Research in Plant Biology
Studies on photoreceptors in plants, such as the work on phototropin by Christie (2007), provide insight into how light influences plant growth and development. Though not directly related to Pseudotropinium, this research highlights the intricate ways in which chemical receptors and compounds interact with environmental factors to regulate plant behavior.
properties
Product Name |
Pseudotropinium |
|---|---|
Molecular Formula |
C8H16NO+ |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/p+1/t6-,7+,8? |
InChI Key |
CYHOMWAPJJPNMW-DHBOJHSNSA-O |
Isomeric SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)O |
SMILES |
C[NH+]1C2CCC1CC(C2)O |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



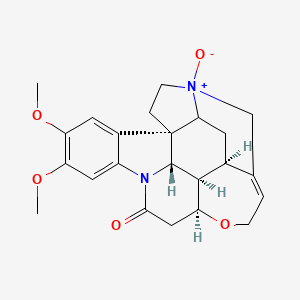


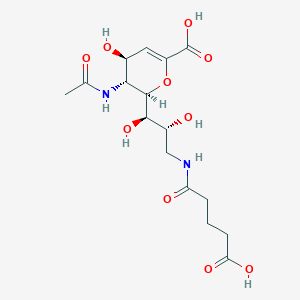
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)

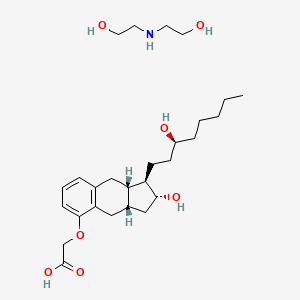
![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)

